molecular formula C19H20O B13137342 1-(9-Tert-butyl-9H-fluoren-9-YL)ethan-1-one CAS No. 62731-50-4

1-(9-Tert-butyl-9H-fluoren-9-YL)ethan-1-one

Cat. No.: B13137342
CAS No.: 62731-50-4
M. Wt: 264.4 g/mol
InChI Key: UFVISHFBGVVPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(9-(tert-Butyl)-9H-fluoren-9-yl)ethanone is an organic compound that features a fluorenyl group substituted with a tert-butyl group and an ethanone moiety

Preparation Methods

The synthesis of 1-(9-(tert-Butyl)-9H-fluoren-9-yl)ethanone typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(9-(tert-Butyl)-9H-fluoren-9-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The ethanone moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common reagents and conditions used in these reactions include:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(9-(tert-Butyl)-9H-fluoren-9-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(9-(tert-Butyl)-9H-fluoren-9-yl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

1-(9-(tert-Butyl)-9H-fluoren-9-yl)ethanone can be compared with similar compounds such as:

The uniqueness of 1-(9-(tert-Butyl)-9H-fluoren-9-yl)ethanone lies in its combination of the fluorenyl and tert-butyl groups, which imparts distinct chemical and physical properties.

Properties

CAS No.

62731-50-4

Molecular Formula

C19H20O

Molecular Weight

264.4 g/mol

IUPAC Name

1-(9-tert-butylfluoren-9-yl)ethanone

InChI

InChI=1S/C19H20O/c1-13(20)19(18(2,3)4)16-11-7-5-9-14(16)15-10-6-8-12-17(15)19/h5-12H,1-4H3

InChI Key

UFVISHFBGVVPMX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.